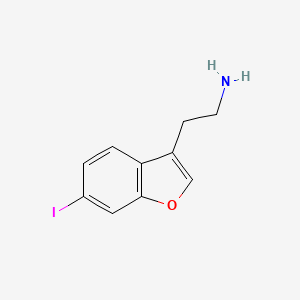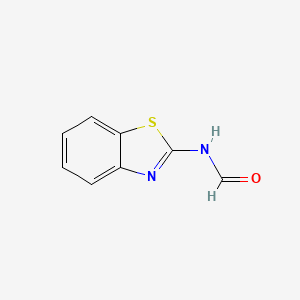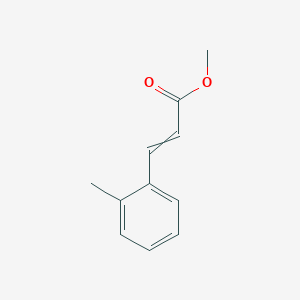
methyl 3-(2-methylphenyl)prop-2-enoate
描述
methyl 3-(2-methylphenyl)prop-2-enoate, also known as methyl 3-(2-methylphenyl)-2-propenoate, is an organic compound with the molecular formula C11H12O2. This compound is a derivative of cinnamic acid and is characterized by the presence of a methyl ester group and a 2-methylphenyl substituent on the propenoic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-methylphenyl)prop-2-enoate typically involves the esterification of 3-(2-methylphenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
化学反应分析
Types of Reactions
methyl 3-(2-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the double bond can yield the saturated ester.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: 3-(2-Methylphenyl)-2-propenoic acid.
Reduction: Methyl 3-(2-methylphenyl)propanoate.
Substitution: Various substituted methyl 3-(2-methylphenyl)-2-propenoates depending on the substituent introduced.
科学研究应用
methyl 3-(2-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Employed in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of methyl 3-(2-methylphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
Methyl cinnamate: Similar structure but lacks the 2-methyl substituent on the phenyl ring.
Ethyl cinnamate: Similar structure but has an ethyl ester group instead of a methyl ester group.
Methyl 3-phenylpropanoate: Saturated analog of the compound, lacking the double bond in the propenoic acid moiety.
Uniqueness
methyl 3-(2-methylphenyl)prop-2-enoate is unique due to the presence of the 2-methyl substituent on the phenyl ring, which can influence its reactivity and biological activity compared to other cinnamate derivatives.
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
methyl 3-(2-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h3-8H,1-2H3 |
InChI 键 |
FVSMIMXZNUZTOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C=CC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


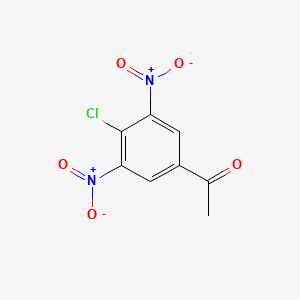
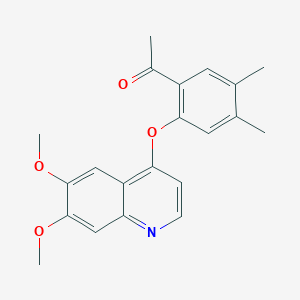
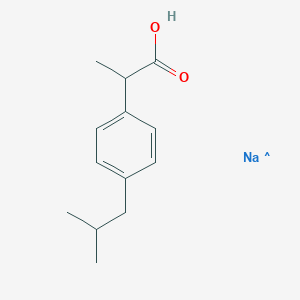

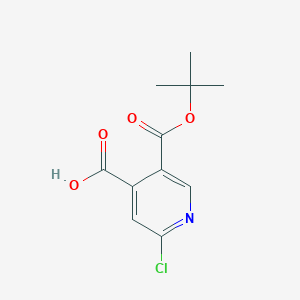

![(3-Methylimidazo[2,1-B]thiazol-5-YL)methanol](/img/structure/B8756367.png)
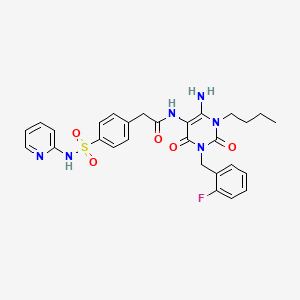
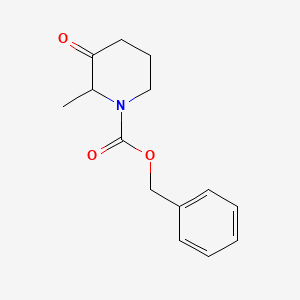
![5-[(4-Methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B8756402.png)

